![molecular formula C12H9NO5 B12860317 2-(Methoxycarbonyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12860317.png)
2-(Methoxycarbonyl)benzo[d]oxazole-6-acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxycarbonyl)benzo[d]oxazole-6-acrylic acid is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)benzo[d]oxazole-6-acrylic acid typically involves the following steps:
Formation of the Benzoxazole Ring: The initial step involves the formation of the benzoxazole ring. This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced by reacting the benzoxazole derivative with methyl chloroformate in the presence of a base such as triethylamine.
Acrylic Acid Substitution: The final step involves the introduction of the acrylic acid group. This can be achieved by reacting the intermediate compound with acryloyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methoxycarbonyl)benzo[d]oxazole-6-acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Methoxycarbonyl)benzo[d]oxazole-6-acrylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of novel materials with specific chemical and physical properties.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-(Methoxycarbonyl)benzo[d]oxazole-6-acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid
- 2-(Methoxycarbonyl)benzo[d]oxazole-7-acrylic acid
- 2-(Ethoxycarbonyl)benzo[d]oxazole-6-acrylic acid
Uniqueness
2-(Methoxycarbonyl)benzo[d]oxazole-6-acrylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxycarbonyl group and the acrylic acid moiety enhances its reactivity and potential for various applications. Compared to similar compounds, it may exhibit different pharmacological activities and chemical reactivity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H9NO5 |
|---|---|
Molekulargewicht |
247.20 g/mol |
IUPAC-Name |
(E)-3-(2-methoxycarbonyl-1,3-benzoxazol-6-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H9NO5/c1-17-12(16)11-13-8-4-2-7(3-5-10(14)15)6-9(8)18-11/h2-6H,1H3,(H,14,15)/b5-3+ |
InChI-Schlüssel |
KATDYKWKKQPZFI-HWKANZROSA-N |
Isomerische SMILES |
COC(=O)C1=NC2=C(O1)C=C(C=C2)/C=C/C(=O)O |
Kanonische SMILES |
COC(=O)C1=NC2=C(O1)C=C(C=C2)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


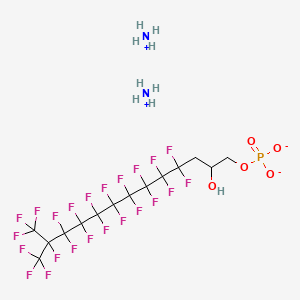
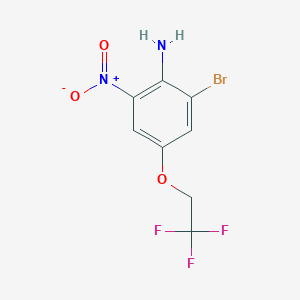
![(3'-Hydroxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12860268.png)
![5-[1-(2-Ethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12860276.png)
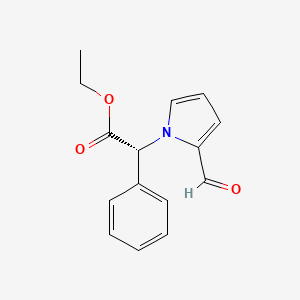
![2-(2-Aminobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12860284.png)

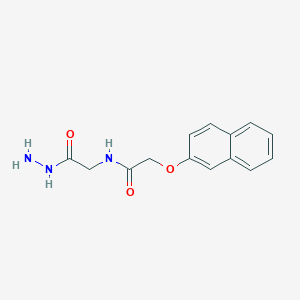
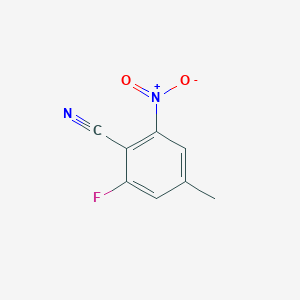
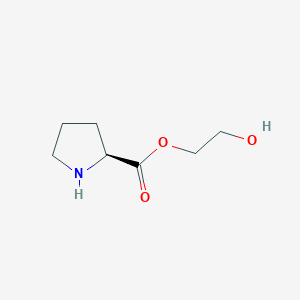
![5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole](/img/structure/B12860334.png)

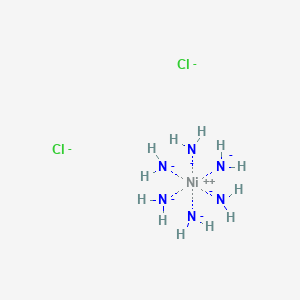
![2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12860338.png)
